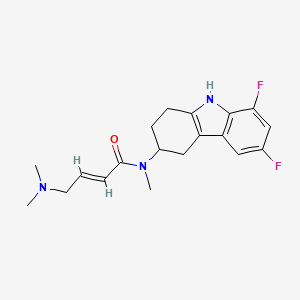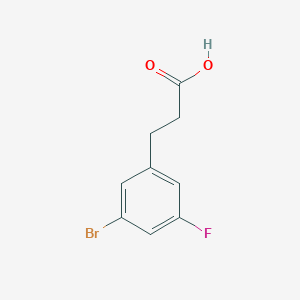
3-(3-Bromo-5-fluorophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(3-Bromo-5-fluorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H8BrFO2 . It is a white to yellow powder or crystal and is stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8BrFO2/c10-7-3-1-2-6 (9 (7)11)4-5-8 (12)13/h1-3H,4-5H2, (H,12,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 247.06 .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Properties
3-(3-Bromo-5-fluorophenyl)propanoic acid and its derivatives exhibit promising antimicrobial and antifungal properties. A study by Buchta et al. (2004) highlighted the in vitro activities of halogenated phenyl derivatives against a variety of pathogenic yeasts and molds, including Aspergillus species and fluconazole-resistant yeast isolates, indicating broad-spectrum antifungal activity. This research suggests the potential of these compounds as novel treatments against opportunistic fungal infections that are pathogenic to humans (Buchta et al., 2004).
Synthesis of Chiral Intermediates
The compound has implications in the synthesis of chiral intermediates for pharmaceuticals. Choi et al. (2010) demonstrated the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using yeast reductase with high enantioselectivity, showcasing the role of similar structures in producing antidepressant drugs. This study emphasizes the compound's relevance in the biotechnological synthesis of enantiomerically pure substances, which are crucial for the pharmaceutical industry (Choi et al., 2010).
Materials Science and Polymer Chemistry
In materials science, derivatives of this compound contribute to advancements in polymer chemistry. Trejo-Machin et al. (2017) explored phloretic acid as an alternative to phenolation for the elaboration of polybenzoxazine, highlighting its utility in enhancing the reactivity of molecules towards benzoxazine ring formation. This suggests the compound's potential in creating materials with desirable thermal and thermo-mechanical properties for various applications, pointing towards a sustainable approach in materials science (Trejo-Machin et al., 2017).
Organometallic Chemistry and Catalysis
The research also extends to organometallic chemistry, where this compound derivatives are studied for their reactivity and potential applications in catalysis. For instance, the synthesis and reactivity of organogermanium compounds, such as 3-(trichlorogermyl)propanoic acid and its conversion to 3-(triphenylgermyl)propanoic acid, underscore the versatility of these compounds in synthetic chemistry. These studies reveal the compounds' utility in generating novel organometallic reagents and catalysts for diverse chemical transformations (Qiang et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
3-(3-bromo-5-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5H,1-2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMJKDFURQRTMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-Ethoxyphenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2954736.png)
![Ethoxy[({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione](/img/structure/B2954737.png)
![2-Chloro-N-[2-cyclohexyl-1-(1,4-dioxan-2-yl)ethyl]propanamide](/img/structure/B2954738.png)
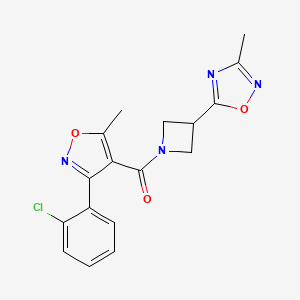
![1-(4-chlorophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-ethanone](/img/structure/B2954742.png)
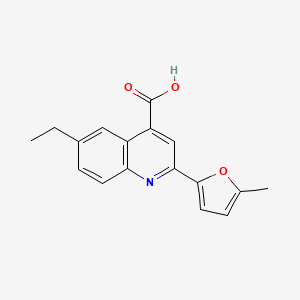
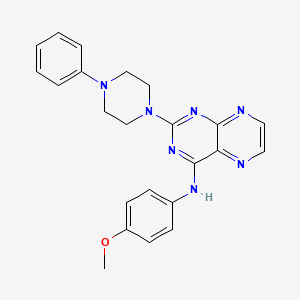
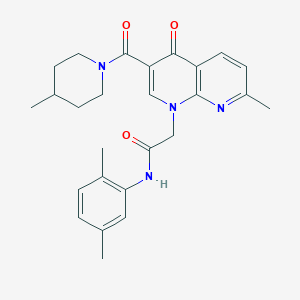
![(1H-benzo[d]imidazol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2954751.png)
![3-[2-[(4-chlorophenyl)sulfonylamino]phenoxy]thiophene-2-carboxylic Acid](/img/structure/B2954754.png)
![3-(3-Fluorophenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2954755.png)

![ethyl 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]piperazine-1-carboxylate](/img/structure/B2954757.png)
